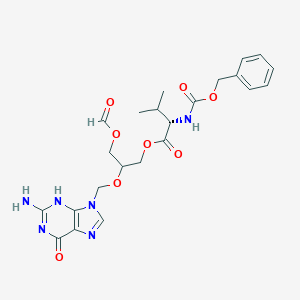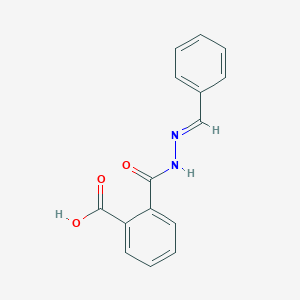
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide), also known as benzilic acid hydrazone, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzilic acid, which is a white crystalline solid that is used as a precursor in the synthesis of various organic compounds. Benzilic acid hydrazone is a yellow solid that is soluble in organic solvents and has been studied for its potential applications in various fields.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes have been studied for their potential applications in catalysis and materials science.
生化学的および生理学的効果
The biochemical and physiological effects of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone have not been extensively studied. However, it has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective compound for scientific research.
実験室実験の利点と制限
Benzilic acid hydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also soluble in organic solvents, making it easy to handle and manipulate. However, its limited solubility in water may limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone. One potential application is in the synthesis of metal complexes for catalysis and materials science. Another potential application is in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone and its potential applications in various fields of scientific research.
合成法
The synthesis of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone involves the reaction of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid with phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted into the final product. The synthesis method has been optimized to yield high purity and yield of the product.
科学的研究の応用
Benzilic acid hydrazone has been studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and materials science. It has also been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
CAS番号 |
160282-34-8 |
|---|---|
製品名 |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
2-[[(E)-benzylideneamino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O3/c18-14(12-8-4-5-9-13(12)15(19)20)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20)/b16-10+ |
InChIキー |
JLCSXGCJCSITQE-MHWRWJLKSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2C(=O)O |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
同義語 |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)


![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)

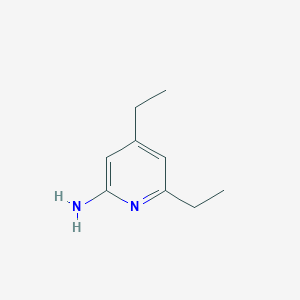
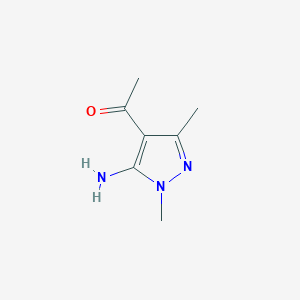
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
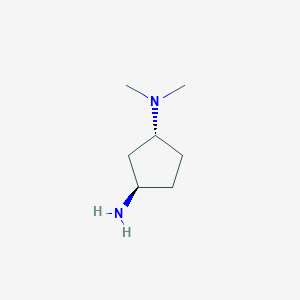

![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
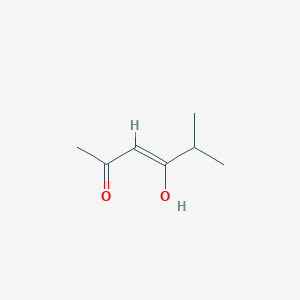
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
